molecular formula C11H20N2O5 B7783559 diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate

diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate

Cat. No.: B7783559
M. Wt: 260.29 g/mol
InChI Key: PPRTZOFHEMSBIV-UHFFFAOYSA-N
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Description

Diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate is an organic compound with the molecular formula C11H20N2O5 It is a derivative of malonic acid and is known for its unique structure, which includes both amino and hydroxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate can be synthesized through a multi-step process involving the reaction of diethyl malonate with appropriate amines and aldehydes. One common method involves the condensation of diethyl malonate with 3-hydroxypropylamine and formaldehyde under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium ethoxide to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with alkyl halides to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its amino and hydroxy groups enable it to participate in hydrogen bonding and other non-covalent interactions, which can influence its reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A simpler derivative of malonic acid without the amino and hydroxy functional groups.

    Diethyl 2-(amino)methylidenepropanedioate: Lacks the hydroxypropylamino group.

    Diethyl 2-(hydroxypropylamino)methylidenepropanedioate: Lacks the amino group.

Uniqueness

Diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate is unique due to the presence of both amino and hydroxy functional groups, which enhance its reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

diethyl 2-[amino-(3-hydroxypropylamino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O5/c1-3-17-10(15)8(11(16)18-4-2)9(12)13-6-5-7-14/h13-14H,3-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPRTZOFHEMSBIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(N)NCCCO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=C(N)NCCCO)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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